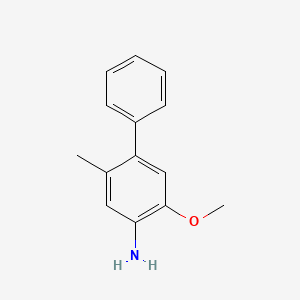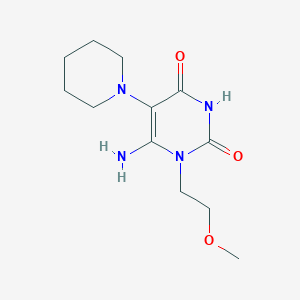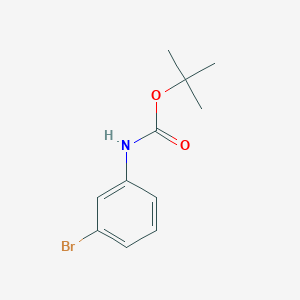
5-Methyl-4-phenyl-o-anisidine
Overview
Description
5-Methyl-4-phenyl-o-anisidine is a chemical compound that has been studied in the context of its potential antiviral and antitumor activities. While the specific compound 5-Methyl-4-phenyl-o-anisidine is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and evaluated for their biological activities. For instance, 5-substituted 2,4-diaminopyrimidines have shown marked inhibition of retrovirus replication, with the 5-methyl derivative demonstrating significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture . Additionally, 5-(9-acridinylamino)anisidines, which share the anisidine moiety, have been synthesized and found to exhibit cytotoxicity against human tumor cell growth in vitro, with certain derivatives showing potent antitumor activity in vivo .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including alkylation, cyclization, and cross-coupling reactions. For example, 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position were prepared through C5-alkylation or cyclization, followed by alkylation with a diisopropoxyphosphoryl methoxyethyl tosylate to yield N1- and O6-regioisomers. These isomers were then separated and converted to free phosphonic acids . In the case of m-anisidine, which is structurally related to 5-Methyl-4-phenyl-o-anisidine, the synthesis involved acetylation, methylation, and alkali hydrolysis reactions, with methylation being optimized under specific conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Methyl-4-phenyl-o-anisidine includes various substituents that influence their biological activity. For instance, the presence of a methyl group at the 5-position of 2,4-diaminopyrimidines was found to be critical for the inhibition of retrovirus replication . Similarly, the acridine chromophore of 5-(9-acridinylamino)anisidines, along with specific substituents at the C4 and C5 positions, was associated with increased cytotoxicity against tumor cells .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the use of elemental bromine, N-chloro-, or N-iodosuccinimide to yield phosphorus-protected 5-halo derivatives, which upon deprotection, afford the corresponding 2,4-diamino-5-halo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines . The synthesis of anisidine derivatives also involves condensation reactions with 9-chloroacridine derivatives and subsequent reduction steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the 5-methyl derivative of 2,4-diaminopyrimidines was not only inhibitory to viruses but also cytostatic to cell cultures, indicating a specific interaction with cellular components . The antitumor activity of 5-(9-acridinylamino)anisidines was found to be dependent on their ability to interact with DNA and inhibit topoisomerase II, which is crucial for their cytotoxic effects . The synthesis process of m-anisidine suggests that its physical properties, such as solubility, can be manipulated through the choice of solvent and reaction conditions .
Scientific Research Applications
- Scientific Field : Chemistry, specifically the synthesis of complex organic compounds .
- Summary of the Application : 5-Methyl-4-phenyl-o-anisidine is used as a monomer in the synthesis of polyanilines . Polyanilines are a type of conducting polymer with applications in electronics and materials science.
- Methods of Application or Experimental Procedures : The specific methods of synthesis would depend on the desired polyaniline compound. Generally, this would involve a polymerization reaction where 5-Methyl-4-phenyl-o-anisidine is combined with other reagents under specific conditions to form the desired compound .
- Results or Outcomes : The outcome of these reactions is the formation of polyaniline compounds. These compounds have interesting electrical properties and can be used in a variety of applications, including sensors, batteries, and electronic devices .
-
Scientific Field : Organic & Biomolecular Chemistry .
- Summary of the Application : 5-Methyl-4-phenyl-o-anisidine is used in the formation and exchange of acylhydrazones . Acylhydrazone bond formation is a versatile reaction employed in several research fields, including bioconjugation, polymer functionalization, peptide ligation, metal sensing, dyes, and medicinal and supramolecular chemistry .
- Methods of Application or Experimental Procedures : The reaction involves the addition of a nucleophilic catalyst to speed up the reaction. The rate-limiting reaction is the condensation of the substrate with the catalyst to form the activated imine, prior to the transimination reaction .
- Results or Outcomes : The outcome of these reactions is the formation of acylhydrazone bonds. These bonds have been used in various applications due to their easy synthesis and distinctive structural properties .
-
Scientific Field : X-ray Diffraction and DFT studies .
- Summary of the Application : 5-Methyl-4-phenyl-o-anisidine is used in X-ray Diffraction and DFT studies .
- Methods of Application or Experimental Procedures : The specific methods would depend on the desired study. Generally, this would involve using X-ray Diffraction and DFT methods to study the structure and properties of 5-Methyl-4-phenyl-o-anisidine .
- Results or Outcomes : The outcome of these studies is a better understanding of the structure and properties of 5-Methyl-4-phenyl-o-anisidine .
- Scientific Field : Organic Chemistry .
- Summary of the Application : 5-Methyl-4-phenyl-o-anisidine is used in the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives .
- Methods of Application or Experimental Procedures : The synthesis involves a catalyst-free multicomponent reaction employing 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid and different aldehydes at 80 °C in an aqueous ethanol medium .
- Results or Outcomes : The outcome of these reactions is the formation of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives. These compounds have shown good anti-proliferative effects on HepG2 cells and excellent antioxidant activity .
Safety And Hazards
properties
IUPAC Name |
2-methoxy-5-methyl-4-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-8-13(15)14(16-2)9-12(10)11-6-4-3-5-7-11/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPFRHHIACJMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=CC=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942878 | |
| Record name | 5-Methoxy-2-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-phenyl-o-anisidine | |
CAS RN |
206761-76-4 | |
| Record name | 5-Methoxy-2-methyl[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)








![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)


